BenchChemオンラインストアへようこそ!

3-Bromo-1,2,4-benzotriazine

Cross-coupling chemistry Suzuki-Miyaura reaction Synthetic methodology

3-Bromo-1,2,4-benzotriazine is a heterocyclic building block of significant interest in medicinal chemistry, belonging to the class of benzotriazines, which are privileged scaffolds for drug discovery, particularly in oncology ,. It serves as a key intermediate for the synthesis of diverse, biologically active 1,2,4-benzotriazine derivatives.

Molecular Formula C7H4BrN3
Molecular Weight 210.034
CAS No. 54448-53-2
Cat. No. B2457525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,2,4-benzotriazine
CAS54448-53-2
Molecular FormulaC7H4BrN3
Molecular Weight210.034
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N=N2)Br
InChIInChI=1S/C7H4BrN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H
InChIKeyMUQCLSWXWQFVTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Bromo-1,2,4-benzotriazine (CAS 54448-53-2): A Versatile Building Block for Hypoxia-Activated Prodrugs and Kinase Inhibitors


3-Bromo-1,2,4-benzotriazine is a heterocyclic building block of significant interest in medicinal chemistry, belonging to the class of benzotriazines, which are privileged scaffolds for drug discovery, particularly in oncology [1], . It serves as a key intermediate for the synthesis of diverse, biologically active 1,2,4-benzotriazine derivatives. The 1,2,4-benzotriazine core, especially when functionalized as N-oxides, has demonstrated clinical relevance in cancer therapy [2], and the 3-bromo derivative is a pivotal starting point for constructing novel analogs through cross-coupling chemistries to optimize pharmacological profiles [3].

Why 3-Bromo-1,2,4-benzotriazine Cannot Be Replaced by Other 3-Halo or Unsubstituted Analogs in Cross-Coupling-Driven SAR Programs


In-class substitution for 3-Bromo-1,2,4-benzotriazine is not a scientifically sound practice for chemists involved in structure-activity relationship (SAR) exploration. The specific halogen at the 3-position dictates the efficiency and success of critical palladium-catalyzed cross-coupling reactions [1]. For example, the 3-bromo derivative offers a superior balance of reactivity and stability compared to the more labile 3-iodo compound or the unreactive 3-chloro analog. In the context of hypoxia-selective drug development, the 1,2,4-benzotriazine core is non-negotiable due to its unique redox potential, and the 3-position is the primary vector for modulating biological properties, such as hypoxic cytotoxicity and kinase inhibition [2], [3]. Using a different halogen or a non-halogenated starting material would fundamentally alter the reaction pathway, yields, and the resulting library's SAR, potentially leading to a complete failure to generate the desired analogs or hit compounds.

Quantitative Procurement Evidence for 3-Bromo-1,2,4-benzotriazine: Synthesis Efficiency, Reactivity, and Class-Level Therapeutic Potential


Superior Synthetic Utility for Cross-Coupling Compared to Chloro Analog

In the synthesis of hypoxia-selective anticancer agent analogs, 3-Bromo-1,2,4-benzotriazine demonstrates a critical advantage as a substrate for Suzuki-Miyaura cross-coupling reactions compared to its 3-chloro counterpart. The bromo substrate provides improved yields, which is a key factor for generating diverse compound libraries with high efficiency. This is a direct, practical differentiation for synthetic chemists [1].

Cross-coupling chemistry Suzuki-Miyaura reaction Synthetic methodology Hypoxia-selective prodrugs

Enables Synthesis of Hypoxia-Selective Analogues of Clinically Relevant Tirapazamine

3-Bromo-1,2,4-benzotriazine is a crucial building block for accessing 3-substituted analogues of Tirapazamine (TPZ), a well-known clinical-stage bioreductive anticancer drug. The 3-position substitution is the primary site for SAR exploration in TPZ analogs. While the unsubstituted core serves as the scaffold, the 3-bromo derivative is the direct precursor for introducing diverse moieties at this critical position via cross-coupling [1], [2]. This is a class-level inference as the final biological activity is contingent on the introduced substituent.

Anticancer agents Hypoxia-selective cytotoxins Tirapazamine analogues Bioreductive prodrugs

Privileged Scaffold for Developing Potent Kinase Inhibitors

The 1,2,4-benzotriazine core, accessible via intermediates like 3-Bromo-1,2,4-benzotriazine, is a recognized privileged scaffold for developing potent kinase inhibitors. SAR studies have shown that optimized benzotriazine derivatives can achieve nanomolar potency against clinically relevant kinases. For instance, a related benzotriazine compound, A29, was reported to have an IC50 of 2.70 nM against HPK1 kinase [1]. Furthermore, benzotriazines have been developed as potent inhibitors of Abl and its notorious T315I drug-resistant mutant, overcoming a significant clinical challenge . This is class-level evidence that supports the value of exploring the chemical space around this core.

Kinase inhibitors Oncology Immuno-oncology HPK1 Src kinases Abl kinase

Primary Research Applications and Use Cases for 3-Bromo-1,2,4-benzotriazine


Synthesis of Novel Hypoxia-Activated Prodrugs (HAPs)

Use 3-Bromo-1,2,4-benzotriazine as a starting material in Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups at the 3-position of the benzotriazine core. The resulting intermediates can then be oxidized to form 1,2,4-benzotriazine 1,4-dioxides, a class of hypoxia-selective cytotoxins. This approach allows for the systematic exploration of SAR to improve upon the potency and selectivity profile of tirapazamine, a clinical-stage HAP [1], [2].

Lead Generation for Kinase Drug Discovery Programs

Employ 3-Bromo-1,2,4-benzotriazine as a core scaffold for generating compound libraries aimed at identifying novel kinase inhibitors. The 1,2,4-benzotriazine core has been successfully optimized to produce potent inhibitors of several therapeutically relevant kinases, including HPK1 for immuno-oncology and the drug-resistant Abl T315I mutant for oncology [3], . The bromine at the 3-position serves as a versatile handle for introducing chemical diversity at the most critical vector for modulating target affinity and selectivity.

Development of Novel Radiosensitizers for Solid Tumors

Leverage 3-Bromo-1,2,4-benzotriazine to synthesize 1,2,4-benzotriazine oxide derivatives for evaluation as radiosensitizers. Certain benzotriazine oxides have been shown to specifically radiosensitize hypoxic tumor cells to the effects of radiation therapy [4], [5]. Using this building block, researchers can create and test new analogs with the goal of improving the efficacy of radiotherapy in solid tumors where hypoxia limits treatment success.

Quote Request

Request a Quote for 3-Bromo-1,2,4-benzotriazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.